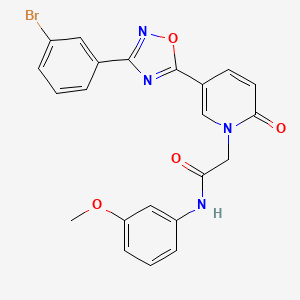

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, a 2-oxopyridine moiety, and an N-(3-methoxyphenyl)acetamide side chain.

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O4/c1-30-18-7-3-6-17(11-18)24-19(28)13-27-12-15(8-9-20(27)29)22-25-21(26-31-22)14-4-2-5-16(23)10-14/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMDQITXLIZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula : C22H20BrN4O3

- Molecular Weight : 445.27 g/mol

- CAS Number : 1291862-31-1

The structure features a bromophenyl group, an oxadiazole moiety, and an acetamide functional group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). Results indicated an IC50 value of approximately 4.37 µg/mL against HepG2 cells and 8.03 µg/mL against A549 cells, suggesting moderate cytotoxicity .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:

- GTPase KRas Inhibition : Binding affinity studies revealed that the compound interacts with GTPase KRas with an EC50 of approximately 30 µM. This interaction suggests a mechanism by which the compound may inhibit tumor growth by targeting key signaling pathways involved in cancer cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in cancer cells, leading to apoptosis.

- Targeting Kinases : The presence of heteroatoms in the oxadiazole ring may facilitate interactions with key kinases involved in tumorigenesis .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Thiadiazole Derivatives : A study on thiadiazole derivatives demonstrated significant anticancer activity through similar mechanisms as observed in our compound .

- Oxadiazole Compounds : Research on oxadiazole-based compounds revealed their ability to induce apoptosis in various cancer cell lines by modulating oxidative stress responses .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds incorporating oxadiazole and pyridine rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methoxy group enhances lipophilicity and bioavailability, which is crucial for drug development.

Antimicrobial Properties

The oxadiazole framework has been associated with antimicrobial activity against a range of pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and show effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the bromophenyl group may further enhance this activity due to its electron-withdrawing properties.

Neuroprotective Effects

Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The pyridine moiety is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Organic Electronics

The unique electronic properties of compounds like 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide make them suitable candidates for application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and their photophysical properties are under investigation for enhancing device efficiency.

Fluorescent Probes

Due to their structural characteristics, compounds of this nature can be utilized as fluorescent probes in biological imaging. The oxadiazole group can serve as a fluorophore, allowing for tracking biological processes in real-time.

Case Studies and Research Findings

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines. The compound's structure was optimized to enhance its interaction with DNA .

- Antimicrobial Efficacy : Research detailed in European Journal of Medicinal Chemistry highlighted that similar compounds exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .

- Neuroprotective Properties : A recent investigation published in Neuroscience Letters demonstrated that specific derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (Compound 4l)

This compound () shares structural motifs with the target molecule, including a bromophenyl group and an oxadiazole ring. Key differences include:

- Oxadiazole Substitution : Compound 4l contains a 1,3,4-oxadiazole ring, whereas the target compound has a 1,2,4-oxadiazole. This positional isomerism may influence electronic properties and binding interactions.

- Aromatic Systems : Compound 4l incorporates a benzoxazole ring, while the target compound uses a pyridone (2-oxopyridine) system. Pyridones are more polarizable and may enhance solubility compared to benzoxazoles.

- Side Chains : The acetamide group in the target compound (N-(3-methoxyphenyl)) contrasts with the simpler N-(4-methylphenyl)amine in Compound 4l. Methoxy groups often improve metabolic stability compared to methyl groups.

Spectroscopic Comparison :

- IR Data : Compound 4l shows absorption at 1569 cm⁻¹ (C=N) and 1246 cm⁻¹ (C-S), absent in the target compound due to differing substituents .

- 1H-NMR : The methyl group in Compound 4l (δ 2.34 ppm) is absent in the target compound, which instead features methoxy protons (expected near δ 3.7–3.9 ppm).

Zygocaperoside and Isorhamnetin-3-O-glycoside

While unrelated structurally (), these compounds highlight methodological parallels. For example, NMR and UV spectroscopy (used for Zygocaperoside) would similarly elucidate the target compound’s structure. However, glycosides like Isorhamnetin-3-O-glycoside lack the halogenated heterocycles critical to the target molecule’s reactivity.

Limitations of Available Data

- Absence of Direct Studies: No pharmacological or synthetic data for the target compound are present in the evidence. Comparisons rely on structural analogs (e.g., Compound 4l) or unrelated compounds (e.g., Zygocaperoside).

Research Implications

The absence of direct data for the target compound underscores the need for:

Synthetic Studies : To confirm its structure via NMR/IR and compare reactivity with analogs like Compound 4l.

Pharmacological Profiling : Testing for kinase inhibition, antimicrobial activity, or cytotoxicity, leveraging bromophenyl and methoxyphenyl motifs common in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.